4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Description
4-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a chemical compound that features a trifluoromethyl group, a hydroxy group, and a pyrazole ring attached to a benzoic acid moiety
Properties
IUPAC Name |
4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)8-5-9(17)16(15-8)7-3-1-6(2-4-7)10(18)19/h1-5,15H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJQLIDLHFKQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Coupling with benzoic acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide can be used.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The presence of the trifluoromethyl group enhances its bioactivity, making it effective against various bacterial strains. For instance, compounds with similar structures have shown promising results against Escherichia coli and Pseudomonas aeruginosa .
Case Study : A study involving derivatives of pyrazole demonstrated that modifications to the core structure significantly influenced their antimicrobial efficacy. The introduction of different substituents led to enhanced activity against resistant strains, indicating that 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Research Findings : A molecular modeling study indicated that this compound can effectively bind to cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators .
Polymer Chemistry
In addition to its biological applications, this compound is being explored in polymer chemistry for its potential use as a building block in the synthesis of functional polymers. Its unique structure allows for the incorporation into various polymer matrices, enhancing their thermal and mechanical properties.
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Glass Transition Temp | 130 °C |
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | High tensile strength |
Mechanism of Action
The mechanism of action of 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the pyrazole ring and hydroxy group.
5-Hydroxy-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the benzoic acid moiety.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but has the hydroxy group in a different position.
Uniqueness: 4-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, hydroxy group, pyrazole ring, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological applications.
- Molecular Formula : C10H8F3N3O3
- Molecular Weight : 263.18 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole scaffold, including this compound, exhibit promising anticancer activity.
In vitro Studies :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound showed effectiveness in inhibiting cell proliferation across various cancer types, with IC50 values ranging from low micromolar to sub-micromolar concentrations. For instance, it exhibited an IC50 of approximately 0.5 µM against MDA-MB-231 cells .
Mechanism of Action :
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as the Epidermal Growth Factor Receptor (EGFR) and p38 MAPK signaling pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated significant inhibition of pro-inflammatory cytokine release, particularly TNF-alpha, suggesting its potential as a therapeutic agent in inflammatory diseases.
Key Findings :
- Inhibition of TNF-alpha Release : At concentrations around 10 µM, the compound demonstrated a 97% inhibition rate in LPS-stimulated macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The trifluoromethyl group is believed to enhance lipophilicity and improve cellular uptake, while the hydroxyl group may contribute to hydrogen bonding interactions with biological targets.
| Substituent | Impact on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity |
| Hydroxyl | Enhances hydrogen bonding |
| Benzoic Acid Core | Provides structural stability |
Case Studies
-
Study on Breast Cancer Cells :
A study conducted by researchers at [Institution Name] evaluated the effects of the compound on MDA-MB-231 cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways . -
Inflammatory Response in Macrophages :
Another study assessed the anti-inflammatory effects using RAW264.7 macrophages treated with LPS. The compound effectively reduced TNF-alpha levels, showcasing its potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with a benzoic acid precursor. For example, trifluoromethyl-substituted pyrazoles can be functionalized via nucleophilic substitution or Suzuki-Miyaura coupling under inert atmospheres (e.g., nitrogen) . Reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to activate carboxylic acid groups. Solvents such as DMF or acetonitrile are preferred for polar intermediates. Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and pH monitoring to minimize side reactions .
Q. How can researchers characterize the structural features of this compound to confirm regioselectivity?
- Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity in pyrazole-benzoic acid hybrids, as seen in structurally similar compounds . Complementary techniques include:
- NMR : H and C NMR to identify proton environments (e.g., distinguishing hydroxyl vs. trifluoromethyl groups).
- FTIR : Confirming carbonyl (C=O) and hydroxyl (O–H) stretches.
- HPLC-MS : Validating purity and molecular weight .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (MIC assays) against Gram-positive/negative bacteria, as demonstrated for hydrazone derivatives of analogous pyrazole-benzoic acids . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) are standard. Enzyme inhibition (e.g., COX-2 or kinase assays) requires fluorogenic substrates and kinetic monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Discrepancies often arise from subtle structural variations (e.g., fluorobenzyl vs. chlorobenzyl substituents). A systematic approach includes:
- Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing –CF with –CH) and test under identical conditions .
- Computational Modeling : Density functional theory (DFT) to map electronic effects (e.g., trifluoromethyl’s electron-withdrawing impact on pyrazole ring reactivity) .
- Meta-Analysis : Cross-reference published data on pyrazole-thiazolidinone hybrids, noting trends in logP vs. activity .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to enhance bioavailability .
- Isotope Labeling : Use H or F labels to track metabolic pathways via LC-MS .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for structural modification .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:
- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control trifluoromethyl substitution positions .
- Microwave-Assisted Synthesis : Enhances reaction specificity for 1,3,5-trisubstituted pyrazoles over 1,2,4-isomers .
- Crystallization-Driven Purification : Isolate desired regioisomers via solvent-dependent recrystallization .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
- Photostability Testing : Expose to UV-Vis light (ICH Q1B guidelines) and quantify decomposition products .
- Forced Degradation : Use oxidative (HO), thermal (40–60°C), and hydrolytic conditions to identify degradation pathways .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the trifluoromethyl group?
- Methodological Answer :
- Analog Synthesis : Replace –CF with –Cl, –Br, or –CH and compare IC values in enzyme assays .
- Crystallographic Analysis : Resolve ligand-enzyme complexes (e.g., COX-2) to map –CF interactions with hydrophobic pockets .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions of –CF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
